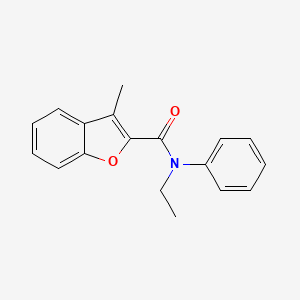

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide often involves complex reactions such as the aza-Wittig reaction, cyclocondensation, and amidation processes. For instance, ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was synthesized via the aza-Wittig reaction, highlighting the intricacy of synthesizing benzofuran derivatives (Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran ring system, which is essentially planar. This planarity contributes to the stability and reactivity of these molecules. The phenyl ring in these compounds is often twisted with respect to the benzofuran ring system, influencing their chemical behavior and interactions (Deng et al., 2010).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclocondensation and Claisen-type reactions, contributing to their diverse chemical properties. These reactions facilitate the synthesis of novel benzofuran compounds with potential biological activities. The reactivity of these compounds is influenced by the substituents on the benzofuran ring and the nature of the reaction conditions (Idrees et al., 2019).

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. These compounds exhibited potent butyrylcholinesterase inhibitory effects with IC50 values ranging from 0.054 to 2.7 µM and showed inhibitory effects on Aβ self-aggregation, highlighting their potential in treating neurodegenerative disorders (Abedinifar et al., 2018).

Catalytic Activities in Polymerization

Sun et al. (2010) reported on a series of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides showing high catalytic activities towards both ethylene polymerization and copolymerization with α-olefins. This study demonstrates the compound's utility in the field of polymer science, especially in the synthesis of polyethylene and polyolefin materials (Sun et al., 2010).

Sigma Receptor Selectivity

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors, indicating potential applications in developing therapeutic agents targeting the sigma receptor, which is implicated in several neurological and psychiatric disorders (Marriott et al., 2012).

Synthesis of Novel Derivatives

Gao et al. (2011) described a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the compound's versatility as a precursor in organic synthesis and potential applications in developing pharmacologically active molecules (Gao et al., 2011).

Anti-inflammatory, Analgesic, and Antipyretic Agents

Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides with significant in vivo anti-inflammatory, analgesic, and antipyretic activities. These findings suggest potential applications in developing new therapeutic agents for treating pain, fever, and inflammation (Xie et al., 2014).

Eigenschaften

IUPAC Name |

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-19(14-9-5-4-6-10-14)18(20)17-13(2)15-11-7-8-12-16(15)21-17/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOSIYJMHWKVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)